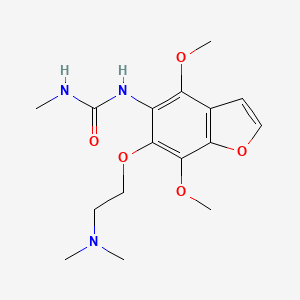
Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a urea moiety with a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the dimethoxy and dimethylaminoethoxy groups. The final step involves the formation of the urea moiety.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of Substituents: The dimethoxy groups are introduced via methylation reactions, while the dimethylaminoethoxy group is added through an etherification reaction.
Formation of Urea Moiety: The final step involves the reaction of the substituted benzofuran with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The dimethoxy and dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl-: This compound is unique due to its specific substitution pattern on the benzofuran ring.
Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring may have different properties and applications.
Urea Derivatives: Other urea derivatives with different aromatic or aliphatic groups may also be of interest for comparison.
Uniqueness
The uniqueness of Urea, 1-(4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-5-benzofuranyl)-3-methyl- lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
CAS番号 |
66202-98-0 |
|---|---|
分子式 |
C16H23N3O5 |
分子量 |
337.37 g/mol |
IUPAC名 |
1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C16H23N3O5/c1-17-16(20)18-11-12(21-4)10-6-8-23-13(10)15(22-5)14(11)24-9-7-19(2)3/h6,8H,7,9H2,1-5H3,(H2,17,18,20) |
InChIキー |
MTPXQJYDYWYMNG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C(C2=C(C(=C1OCCN(C)C)OC)OC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


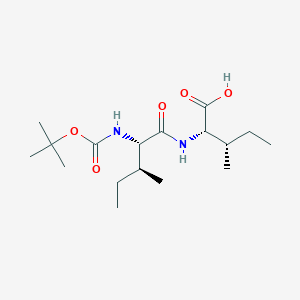
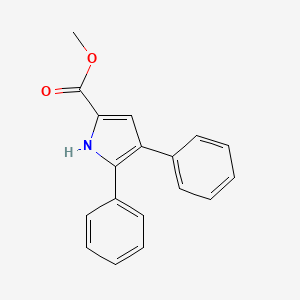


![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
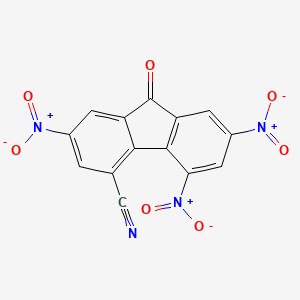
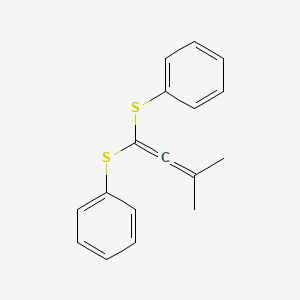
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
